(3-Methylisoxazol-4-YL)methanamine chemical properties
(3-Methylisoxazol-4-YL)methanamine chemical properties
An In-Depth Technical Guide to (3-Methylisoxazol-4-YL)methanamine: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
(3-Methylisoxazol-4-YL)methanamine is a versatile heterocyclic building block that has garnered significant interest within the fields of medicinal chemistry and drug discovery. The isoxazole ring system is a prominent scaffold in a multitude of biologically active compounds, prized for its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups. The presence of a primary aminomethyl group at the 4-position provides a crucial handle for synthetic elaboration, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, tailored for researchers and professionals in drug development.
Nomenclature and Chemical Structure
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Systematic IUPAC Name: (3-methyl-1,2-oxazol-4-yl)methanamine
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Common Synonyms: 4-(Aminomethyl)-3-methylisoxazole
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CAS Number: 139458-30-3 (for free base); 1373029-26-5 (for hydrochloride salt)[1][2]
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Molecular Formula: C₅H₈N₂O[3]
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Molecular Structure: The molecule consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A methyl group is attached at the 3-position, and an aminomethyl (-CH₂NH₂) group is at the 4-position.
Physicochemical and Spectroscopic Properties
The physicochemical properties of (3-Methylisoxazol-4-YL)methanamine are critical for its handling, reaction setup, and role in the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivative compounds.
| Property | Value | Source |
| Molecular Weight | 112.13 g/mol | [3] |
| Molecular Formula | C₅H₈N₂O | [3] |
| Appearance | Not specified; likely a liquid or low-melting solid | - |
| Boiling Point | ~240 °C (Predicted for related structures) | [4] |
| Density | ~1.07 g/cm³ (Predicted for related structures) | [4] |
| pKa | ~8.5-9.5 (Estimated for the primary amine) | - |
| LogP | -0.3 (Computed for the 5-yl isomer) | [3] |
| H-Bond Donors | 2 | [3] |
| H-Bond Acceptors | 3 | [5] |
Note: Some properties are derived from data on closely related isomers, such as (3,5-Dimethylisoxazol-4-yl)methanamine or the 5-yl isomer, due to limited publicly available data for this specific regioisomer.
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¹H NMR: Protons of the aminomethyl group would appear as a singlet around 3.8-4.0 ppm. The methyl group protons would be a singlet around 2.2-2.4 ppm. The isoxazole ring proton at the 5-position would appear as a singlet in the aromatic region, typically around 8.5-8.8 ppm.
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¹³C NMR: The carbon of the methyl group would appear around 10-12 ppm, the aminomethyl carbon around 35-40 ppm, and the carbons of the isoxazole ring between 110 and 170 ppm.
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IR Spectroscopy: Key peaks would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=N/C=C stretching from the isoxazole ring (~1500-1650 cm⁻¹).
Synthesis Methodologies
The synthesis of substituted isoxazoles is a well-established field in organic chemistry. For 4-aminomethyl isoxazoles, a common strategy involves the construction of the isoxazole ring followed by modification of a handle at the 4-position. A prevalent method is the multicomponent reaction involving hydroxylamine and a β-dicarbonyl compound or its equivalent.[6][7]
A plausible synthetic route starting from readily available materials is outlined below:
Proposed Synthesis Workflow:
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Formation of 3-Methylisoxazole-4-carbonitrile: A common starting point is the condensation of hydroxylamine with 2-cyano-3-oxobutanal or a protected equivalent.
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Reduction of the Nitrile: The nitrile group at the 4-position is then reduced to the primary amine. This is typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation.
Caption: Proposed two-step synthesis of (3-Methylisoxazol-4-YL)methanamine.
Experimental Protocol (Conceptual):
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Step 1: Synthesis of (3-Methylisoxazol-4-yl)carbonitrile:
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To a solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.2 eq) in a suitable solvent like ethanol or water, add the β-keto nitrile precursor (1.0 eq).
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Step 2: Reduction to (3-Methylisoxazol-4-YL)methanamine:
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Suspend Lithium Aluminum Hydride (LiAlH₄, ~2-3 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0 °C.
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Slowly add a solution of (3-Methylisoxazol-4-yl)carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
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Dry the combined organic filtrates and concentrate under reduced pressure to yield the target amine. Further purification may be achieved via distillation or conversion to its hydrochloride salt.
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Chemical Reactivity and Synthetic Utility
The reactivity of (3-Methylisoxazol-4-YL)methanamine is dominated by the nucleophilic primary amine, making it an excellent building block for introducing the 3-methylisoxazole moiety into larger molecules.
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N-Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides. This is a cornerstone reaction for its use in drug discovery, allowing linkage to various molecular fragments.
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N-Alkylation and Reductive Amination: It can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to form secondary or tertiary amines.
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Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) yields sulfonamides, a common functional group in many pharmaceuticals.[8]
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Isoxazole Ring Stability: The isoxazole ring is generally stable to many synthetic conditions. However, the N-O bond is the weakest point and can be cleaved under reductive conditions (e.g., catalytic hydrogenation with certain catalysts) or with strong bases, which can lead to ring-opening. This property must be considered when planning multi-step syntheses.
Applications in Drug Discovery and Medicinal Chemistry
The isoxazole core is a privileged scaffold in medicinal chemistry.[9][10] It is often used as a bioisostere for phenyl rings or other functional groups to modulate physicochemical properties, improve metabolic stability, and fine-tune biological activity. The (3-Methylisoxazol-4-YL)methanamine fragment is particularly valuable as it positions a key interaction point (the amine) for elaboration.
Derivatives containing this moiety have been investigated for a wide range of therapeutic targets:
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Enzyme Inhibition: The isoxazole scaffold has been incorporated into inhibitors for various enzymes. For instance, derivatives have been designed as bromodomain ligands and inhibitors of Sphingomyelin Synthase 2 (SMS2), which is a target for chronic inflammation-associated diseases.[11][12]
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Anticancer Activity: Many isoxazole-containing compounds exhibit potent anticancer properties.[9][13] The aminomethyl group can be used to append functionalities that interact with key residues in the active sites of kinases or other cancer-related proteins.
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Antimicrobial and Anti-inflammatory Agents: The isoxazole nucleus is found in compounds with significant antibacterial, antifungal, and anti-inflammatory activities.[9][13][14] Sulfonamides derived from isoxazole amines, such as sulfamethoxazole, are classic examples of antibacterial drugs.
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- 3. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. isca.me [isca.me]
- 8. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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